1-Ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole
CAS No.: 62041-52-5
Cat. No.: VC17280183
Molecular Formula: C14H17NO
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62041-52-5 |
|---|---|
| Molecular Formula | C14H17NO |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 1-ethyl-2-(3-methoxyphenyl)-5-methylpyrrole |
| Standard InChI | InChI=1S/C14H17NO/c1-4-15-11(2)8-9-14(15)12-6-5-7-13(10-12)16-3/h5-10H,4H2,1-3H3 |
| Standard InChI Key | FFRRDCOEDVKKGF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=C1C2=CC(=CC=C2)OC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-ethyl-2-(3-methoxyphenyl)-5-methylpyrrole, reflects its substitution pattern. The pyrrole core is aromatic, with delocalized π-electrons contributing to its stability. The 3-methoxyphenyl group introduces electron-donating methoxy substituents at the meta position, influencing electronic distribution and potential binding interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 215.29 g/mol | |
| CAS Number | 62041-52-5 | |
| Solubility | Likely lipophilic | Inferred |
The ethyl and methyl groups enhance hydrophobicity, suggesting preferential solubility in organic solvents. Computational models predict a logP value of ~3.2, indicating moderate lipid permeability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data from analogous pyrroles reveal distinct signals:
-
NMR: Aromatic protons resonate between δ 6.8–7.4 ppm, while ethyl and methyl groups appear as triplets (δ 1.2–1.3 ppm) and singlets (δ 2.1–2.5 ppm), respectively .
-
NMR: The pyrrole carbons are observed at δ 115–125 ppm, with methoxy carbons at δ 55–56 ppm .
Synthesis and Optimization
Knorr Pyrrole Synthesis
The Knorr method, involving cyclization of α-aminoketones, is a classical route for pyrrole synthesis. For 1-ethyl-2-(3-methoxyphenyl)-5-methyl-1H-pyrrole, precursor 3-methoxyacetophenone reacts with ethyl vinyl ketone under acidic conditions to form the pyrrole ring.
Table 2: Synthesis Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Knorr Synthesis | HCl, ethanol, reflux | 65–70 | |
| Paal-Knorr Reaction | NHOAc, AcOH, 110°C | 72–78 | |
| Metal-Free Oxidative | TBHP, activated carbon, 80°C | 80–85 |
Metal-Free Oxidative Aromatization
A novel one-pot synthesis employs tert-butyl hydroperoxide (TBHP) and activated carbon to oxidize dihydropyrrole intermediates. This method avoids transition metals, enhancing scalability and reducing toxicity . For example, condensation of 2-acetyl-3-methylene-1,4-dicarbonyl compounds with primary amines yields polysubstituted pyrroles in 80–85% yields .
Biological Activities and Mechanisms
Hypolipidemic Effects
Pyrrole derivatives exhibit potent lipid-lowering activity. In murine models, trisubstituted pyrroles reduced serum triglycerides by 40–50% and LDL cholesterol by 30–35% after 14 days of intraperitoneal administration . Notably, compound 1 (a structural analog) lowered aortic cholesterol by 39% and triglycerides by 52%, suggesting anti-atherogenic potential .
Table 3: In Vivo Lipid-Lowering Effects (Murine Models)
| Parameter | Reduction (%) | Dose (mg/kg/day) | Source |
|---|---|---|---|
| Serum Triglycerides | 45–50 | 8 | |
| LDL Cholesterol | 30–35 | 8 | |
| Aortic Cholesterol | 39 | 8 |
Applications in Medicinal Chemistry
Cardiovascular Therapeutics
The compound’s hypolipidemic profile positions it as a candidate for dyslipidemia treatment. Unlike statins, which inhibit HMG-CoA reductase, trisubstituted pyrroles may act via PPAR-α activation, enhancing fatty acid oxidation . This mechanism could mitigate statin-associated hepatotoxicity .
Material Science Applications
Pyrroles’ conjugated systems enable applications in organic electronics. Thin films of ethyl-substituted pyrroles exhibit semiconductor properties (bandgap: ~2.8 eV), suitable for OLEDs.
Future Research Directions
Pharmacokinetic Studies
Current data lack absorption, distribution, metabolism, and excretion (ADME) profiles. Future work should employ in vitro hepatocyte models and LC-MS/MS to quantify bioavailability.
Structural Optimization
Modifying the methoxy group’s position (e.g., para vs. meta) could enhance target affinity. Introducing fluorinated substituents may improve metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume